Tnik-IN-3: A Comprehensive Technical Guide on its Discovery and Development
Tnik-IN-3: A Comprehensive Technical Guide on its Discovery and Development
This document provides an in-depth technical overview of Tnik-IN-3, a potent and selective inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its discovery, mechanism of action, preclinical data, and the experimental protocols used for its evaluation.
Discovery and Rationale
Tnik-IN-3, also identified as compound 21k, emerged from a discovery program focused on developing novel inhibitors of TNIK.[1][2] TNIK is a serine/threonine kinase that plays a crucial role as an activator in the Wnt signaling pathway.[3][4] Aberrant Wnt signaling is a key driver in the pathogenesis of various cancers, particularly colorectal cancer, making TNIK a compelling therapeutic target.[3][5][6] The inhibition of TNIK is hypothesized to block the downstream signaling cascade that promotes cancer cell proliferation and survival.[3][7] Tnik-IN-3 belongs to a class of 3,4-Dihydrobenzo[f][1][8]oxazepin-5[2H]-one derivatives.[2][9]
Mechanism of Action
Tnik-IN-3 exerts its therapeutic effect by directly inhibiting the kinase activity of TNIK.[3] TNIK is a critical component of the TCF4/β-catenin transcriptional complex, where it phosphorylates TCF4, a necessary step for the transcription of Wnt target genes.[2][4][6] By binding to the ATP-binding site of TNIK, Tnik-IN-3 prevents this phosphorylation event, thereby suppressing the expression of genes crucial for cancer cell growth and proliferation, such as AXIN2 and c-Myc.[1][3] This targeted inhibition of the Wnt pathway represents a promising strategy for cancers with mutations in upstream components like APC.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for Tnik-IN-3, including its inhibitory activity against various kinases and its anti-proliferative effects on cancer cell lines.
Table 1: Kinase Inhibitory Activity of Tnik-IN-3
| Target Kinase | IC50 (µM) |
| TNIK | 0.026 |
| Flt4 | 0.030 |
| Flt1 | 0.191 |
| DRAK1 | 0.411 |
| Aurora-A | 0.517 |
| GCK | 3.657 |
| MLK3 | 4.552 |
| Data sourced from MedchemExpress and TargetMol.[1][10] |
Table 2: In Vitro Anti-proliferative Activity of Tnik-IN-3
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| HCT116 | Colorectal Cancer | 4.26 | 3 days |
| DLD-1 | Colorectal Cancer | 8.00 | 3 days |
| Data sourced from MedchemExpress and TargetMol.[1][10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize Tnik-IN-3.
4.1 Kinase Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of Tnik-IN-3 against a panel of protein kinases.
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Methodology: A radiometric or fluorescence-based kinase assay is typically employed. Recombinant human TNIK enzyme is incubated with a specific substrate (e.g., a peptide) and ATP (radiolabeled or modified for detection). Tnik-IN-3 is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
4.2 Cell Viability Assay
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Objective: To assess the cytotoxic or cytostatic effects of Tnik-IN-3 on cancer cells.
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Cell Lines: HCT116 and DLD-1 (human colorectal carcinoma).[1]
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Methodology:
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Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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The following day, cells are treated with a serial dilution of Tnik-IN-3 (e.g., 0.1-100 µM) or vehicle control (DMSO).[1]
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After a specified incubation period (e.g., 3 days), a viability reagent such as MTT, MTS, or a reagent measuring ATP content (e.g., CellTiter-Glo) is added to each well.[1]
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The absorbance or luminescence is measured using a plate reader.
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Results are normalized to the vehicle-treated control, and the IC50 is calculated.
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4.3 Western Blot Analysis
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Objective: To determine the effect of Tnik-IN-3 on the expression levels of Wnt pathway proteins.
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Cell Line: HCT116.[1]
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Methodology:
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HCT116 cells are treated with various concentrations of Tnik-IN-3 (e.g., 5-40 µM) for a specified time (e.g., 48 hours).[1]
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Cells are lysed, and total protein is quantified using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against LRP5, LRP6, AXIN2, c-Myc, and a loading control (e.g., β-actin or GAPDH).[1]
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After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Preclinical Development and In Vivo Efficacy
The anti-tumor activity of Tnik-IN-3 has been evaluated in a preclinical mouse model of colorectal cancer.[1]
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Animal Model: Six-week-old female NOD-SCID mice were used.[10]
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Xenograft Model: HCT116 human colorectal cancer cells were injected subcutaneously to establish tumors.[10]
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Dosing Regimen: Tnik-IN-3 was administered orally (p.o.) at doses of 100-150 mg/kg, twice daily, for 18 days.[1][10]
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Results: Tnik-IN-3 demonstrated a dose-dependent inhibition of tumor growth.[1] The 150 mg/kg dose resulted in significant tumor suppression.[1]
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Safety and Tolerability: Importantly, no obvious signs of toxicity, such as weight loss or other side effects, were observed during the treatment period.[1][10] These findings highlight the oral bioavailability and in vivo efficacy of Tnik-IN-3, supporting its potential for further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 4. TNIK - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TNIK-IN-3 Supplier | CAS 2754265-25-1 | AOBIOUS [aobious.com]
- 10. TNIK-IN-3 | Wnt/beta-catenin | TargetMol [targetmol.com]
